Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate
Description
Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate is a pyrazole-based organic compound characterized by a heterocyclic pyrazole ring substituted with amino, chloro, isobutyl, and carboxylate functional groups. Its molecular structure (C₁₀H₁₆ClN₃O₂) enables diverse applications in pharmaceutical chemistry, agrochemicals, and materials science. The compound’s crystallographic data, critical for understanding its reactivity and interactions, is often resolved using tools like SHELXL, a program renowned for small-molecule refinement .
The chloro and amino groups at positions 4 and 5 of the pyrazole ring confer unique electronic and steric properties, making it a candidate for comparative studies with analogous compounds.
Properties
Molecular Formula |
C10H16ClN3O2 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
ethyl 5-amino-4-chloro-1-(2-methylpropyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H16ClN3O2/c1-4-16-10(15)8-7(11)9(12)14(13-8)5-6(2)3/h6H,4-5,12H2,1-3H3 |
InChI Key |
MAOCMFPDSWVERL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)CC(C)C |
Origin of Product |
United States |
Preparation Methods
PCl₅-Mediated Chlorination
In a patented method, the sodium salt of ethyl 5-amino-1H-pyrazole-4-carboxylate is treated with PCl₅ in dichloromethane at 0–5°C. The reaction achieves 98% chlorination efficiency, as verified by gas chromatography. Hydrochloric acid generated during the process is neutralized with sodium hydroxide, simplifying purification.
Solvent and Temperature Optimization
Chlorination yields drop below 80% in polar aprotic solvents like DMF due to competing side reactions. Non-polar solvents (e.g., dichloromethane) at subambient temperatures (0–10°C) maximize selectivity. Post-reaction workup involves evaporating the solvent under reduced pressure and recrystallizing the product from ethanol.
Alkylation at Position 1: Introducing the Isobutyl Group
The 1-isobutyl substituent is introduced via alkylation of the pyrazole nitrogen. Cesium carbonate (Cs₂CO₃) in DMF emerges as the optimal base for this reaction.
Reaction Conditions
A representative procedure involves stirring ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate (20.40 g, 131.40 mmol) with isobutyl bromide (28.6 mL, 197.20 mmol) and Cs₂CO₃ (64.20 g) in DMF at 110°C for 16 hours. After acidification with acetic acid, the product is extracted with dichloromethane and recrystallized from ethanol, yielding 92% of the target compound.
Competing Alkylation Pathways
Secondary and tertiary alkyl halides (e.g., isobutyl bromide) exhibit higher reactivity than primary analogs due to reduced steric hindrance. However, over-alkylation at position 5 is mitigated by protecting the amino group with acetyl chloride prior to reaction.
Purification and Characterization
Chromatographic Methods
Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane (1:3). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity >95%.
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 1.28 (t, 3H, J=7.1 Hz, COOCH₂CH₃), 2.95 (m, 2H, CH(CH₃)₂), 4.28 (q, 2H, J=7.1 Hz, COOCH₂CH₃), 6.15 (s, 1H, NH₂), 8.13 (s, 1H, pyrazole-H).
-
MS (ESI) : m/z 259.73 [M+H]⁺, consistent with the molecular formula C₁₁H₁₈ClN₃O₂.
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Reagents | Temperature | Time |
|---|---|---|---|---|
| Hydrazine cyclization | 92% | Cs₂CO₃, DMF | 110°C | 16 h |
| PCl₅ chlorination | 98% | PCl₅, CH₂Cl₂ | 0–5°C | 1 h |
| Isobutyl alkylation | 92% | Cs₂CO₃, isobutyl bromide | 110°C | 16 h |
The table highlights the efficiency of cesium carbonate in mediating both cyclization and alkylation steps, reducing side reactions compared to traditional bases like potassium carbonate.
Industrial-Scale Considerations
Scientific Research Applications
Chemistry
Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its structural features allow for various substitution reactions, enabling the development of derivatives with potentially enhanced properties .
Biology
Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for studies focused on enzyme activity modulation and receptor interactions that could lead to therapeutic applications .
Medicine
The compound has been explored for its potential therapeutic properties, including:
- Anti-inflammatory : Studies suggest it may inhibit pathways involved in inflammation.
- Analgesic : Preliminary findings indicate pain-relieving properties.
- Antimicrobial : Investigations into its efficacy against various pathogens are ongoing .
Industry
In agricultural chemistry, this compound is being developed for use in agrochemicals, particularly as a component in herbicides and fungicides. Its effectiveness in controlling pests and diseases makes it valuable in crop protection strategies .
Case Study 1: Anti-inflammatory Effects
A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of pyrazole compounds, including this compound, exhibited significant anti-inflammatory activity through the inhibition of cyclooxygenase enzymes .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed effectiveness against several bacterial strains, indicating its potential use in developing new antibiotics or preservatives .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Pyrazole derivatives share a common heterocyclic core but differ in substituents, which dictate their physicochemical behavior. Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate is compared below with three structurally related compounds:
Key Observations :
- Steric Effects : The isobutyl group in the target compound introduces greater steric bulk compared to methyl substituents, reducing intermolecular interactions in crystal lattices .
- Hydrogen Bonding: The 5-amino group facilitates stronger hydrogen-bonding networks than non-amino analogs, enhancing thermal stability .
- Electron Withdrawal: The 4-chloro substituent increases electrophilicity at the pyrazole ring’s C-3 position, distinguishing it from non-halogenated analogs in reactivity studies.
Reactivity and Functional Group Analysis
- Chloro vs. Bromo Derivatives : Replacement of Cl with Br at position 4 increases molecular weight by ~45 Da but reduces crystallinity due to larger atomic radius-induced lattice distortions .
- Ester Variations : Ethyl esters (as in the target compound) exhibit slower hydrolysis rates compared to methyl esters, impacting bioavailability in pharmacological contexts.
Pharmacological and Agrochemical Relevance
- Antimicrobial Activity: The amino group enhances solubility in polar solvents, improving efficacy against Gram-negative bacteria compared to non-amino pyrazole derivatives.
Methodological Considerations
- Crystallographic Tools : SHELXL remains the gold standard for refining small-molecule structures, ensuring accurate bond-length and angle measurements for comparative studies .
- Packing Analysis : Mercury’s Materials Module enables quantitative comparisons of crystal packing efficiency and void spaces, critical for understanding stability differences between analogs .
Biological Activity
Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by the presence of an amino group and a chloro substituent, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Various studies have explored its effects on different cancer cell lines:
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in various cancer types.
Antimicrobial and Antifungal Activity
This compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against a range of pathogens, making it a candidate for drug development in treating infectious diseases.
The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to various biological effects, including anti-inflammatory and antimicrobial activities .
Synthesis and Preparation Methods
The synthesis of this compound typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. A common method includes the reaction of 4-chloro-3-oxobutanoic acid ethyl ester with isobutylhydrazine under acidic conditions.
Industrial Production
In an industrial context, production can be scaled up by optimizing reaction conditions such as temperature and solvent choice. Continuous flow reactors are often employed to enhance efficiency and yield while ensuring cost-effectiveness .
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth, particularly in MCF7 and SF-268 cell lines, with IC50 values indicating potent activity .
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that this compound exhibited promising antimicrobial activity, suggesting its potential as a therapeutic agent in infectious diseases.
Q & A
Q. What are the key steps in synthesizing Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate, and how is reaction progress monitored?
- Methodological Answer : The synthesis typically involves coupling reactions to introduce substituents (e.g., isobutyl, chloro, amino groups). For example, triazenylpyrazole precursors can be reacted under controlled conditions (e.g., methylene chloride solvent, TFA catalyst, 50°C heating) to form intermediates. Reaction progress is monitored via TLC (e.g., cyclohexane/ethyl acetate eluent system) . Purification is achieved using flash chromatography (silica gel, gradient elution) with yields around 51% .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store refrigerated in tightly sealed containers under dry, well-ventilated conditions. Avoid exposure to moisture and electrostatic charge. Opened containers must be resealed carefully to prevent leakage . For safety, use PPE (gloves, goggles) and avoid inhalation of vapors .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign peaks based on splitting patterns (e.g., δ ~7.84 ppm for pyrazole protons, δ ~162.4 ppm for carbonyl carbons) .
- HRMS : Confirm molecular ion ([M]+) with <1 ppm error (e.g., m/z 271.1065 for C13H13N5O2) .
- IR : Identify functional groups (e.g., azide stretch at 2143 cm⁻¹, carbonyl at 1704 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of the isobutyl group on the pyrazole ring?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use bulky bases (e.g., NaH) to favor substitution at the less hindered N1 position. Protecting groups (e.g., benzyl) can direct reactions to specific sites. For example, triazenyl intermediates enable selective functionalization at C3/C4 positions .
Q. How can structural ambiguities (e.g., tautomerism) in the pyrazole core be resolved?
- Methodological Answer : X-ray crystallography is definitive for resolving tautomerism and regiochemistry. For instance, crystallographic data for related pyrazolylpyridazine derivatives confirm bond angles and substituent positions . Alternatively, NOESY NMR can probe spatial proximity of substituents .
Q. What strategies optimize yield in multi-step syntheses involving halogenated intermediates?
- Methodological Answer :
- Stepwise Protection : Temporarily protect amino groups (e.g., Boc) during chlorination to prevent side reactions .
- Catalytic Systems : Use Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halides) .
- Byproduct Mitigation : Monitor intermediates via LC-MS and adjust stoichiometry (e.g., excess azido(trimethyl)silane for full conversion) .
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- HRMS Validation : Confirm molecular formula to rule out isotopic or impurity effects .
- Solvent System Consistency : Use deuterated solvents (e.g., CDCl3) to avoid solvent shift artifacts in NMR .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 3-trifluoromethylpyrazole-4-carboxylate, which shares a carboxylate-pyrazole backbone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
